Cas no 50978-11-5 (Amidotrizoic Acid Dihydrate)

Amidotrizoic Acid Dihydrate 化学的及び物理的性質
名前と識別子
-
- 3,5-Diacetamido-2,4,6-triiodobenzoic acid
- Diatrizoic acid dehydrate
- Amidotrizoic Acid Dihydrate
- Diatrizoic Acid
- 3,5-DIACETAMIDO-2,4,6-TRIIODOBENZIOCACID
- Amidotrizoic acid
- DIATRIZOIC ACID DIHYDRATE
- DIATRIZOIC ACID USP
- DIATRIZOICACID,DIHYDRATE,USP
- DIAZTRIZOICACID,DIHYDRATE
- 3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid dihydrate
- SR-01000003031-5
- 2,4,6-triiodo-3,5-diacetamidobenzoic acid dihydrate
- Benzoic acid, 3,5-bis(acetylamino)-2,4,6-triiodo-, dihydrate
- Tox21_113395_1
- CCG-221238
- CHEBI:59733
- Amidotrizoic Acid [BAN:JAN]
- MFCD06408002
- AKOS025310142
- CAS-50978-11-5
- 3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate
- DTXCID4028886
- SR-01000003031
- Amidotrizoic acid dihydrate; 3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid dihydrate
- NCGC00021123-02
- D96087
- NCGC00021123-03
- ACIDUM AMIDOTRIZOICUM, DEHYDRATE [WHO-IP LATIN]
- JHQKUXXJPHSPOL-UHFFFAOYSA-N
- Tox21_113395
- 117-96-4 (anhydrous)
- MFCD00069960
- BENZOIC ACID, 3,5-BIS(ACETYLAMINO)-2,4,6-TRIIODO-, HYDRATE (1:2)
- UNII-408463F217
- DTXSID1048960
- 3,5-diacetamido-2,4,6-triiodobenzoic acid--water (1/2)
- AS-13492
- 3,5-diacetamido-2,4,6-triiodobenzoicaciddihydrate
- 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate
- 50978-11-5
- AMIDOTRIZOIC ACID, DEHYDRATE [WHO-IP]
- 408463F217
- HMS3715H18
- Q27126875
- CHEMBL3188504
- AMIDOTRIZOIC ACID DIHYDRATE [EP MONOGRAPH]
-
- MDL: MFCD06408002
- インチ: InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2
- InChIKey: YVPYQUNUQOZFHG-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C(I)C(NC(C)=O)=C(I)C(C(O)=O)=C1I)=O.O.O
計算された属性
- せいみつぶんしりょう: 649.79100
- どういたいしつりょう: 613.77
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.5A^2
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: dec. 288°C
- ふってん: Not available
- フラッシュポイント: Not available
- 屈折率: 1.802
- PSA: 113.96000
- LogP: 3.13280
- じょうきあつ: Not available
Amidotrizoic Acid Dihydrate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Store at room temperature
Amidotrizoic Acid Dihydrate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Amidotrizoic Acid Dihydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030705-500g |
Amidotrizoic Acid Dihydrate |
50978-11-5 | 99% | 500g |
¥3372 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034117-100g |
Diatrizoic acid dihydrate |
50978-11-5 | 98% | 100g |
¥1666.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034117-25g |
Diatrizoic acid dihydrate |
50978-11-5 | 98% | 25g |
¥481.00 | 2024-05-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S4506-50G |
Amidotrizoic Acid Dihydrate |
50978-11-5 | 50g |
¥1420.5 | 2023-09-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S4506-250G |
Amidotrizoic Acid Dihydrate |
50978-11-5 | 250g |
¥3939.56 | 2023-09-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D9809-10G |
Amidotrizoic Acid Dihydrate |
50978-11-5 | 10g |
¥343.96 | 2023-10-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A0365000 |
Amidotrizoic Acid Dihydrate |
50978-11-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
TRC | A576805-1g |
Amidotrizoic Acid Dihydrate |
50978-11-5 | 1g |
$ 129.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D889712-500g |
Diatrizoic Acid Dihydrate |
50978-11-5 | 99% | 500g |
¥3,328.20 | 2022-01-10 | |
TRC | A576805-5g |
Amidotrizoic Acid Dihydrate |
50978-11-5 | 5g |
$ 167.00 | 2023-09-08 |
Amidotrizoic Acid Dihydrate 関連文献
-
1. Overcoming the solvation shell during the crystallisation of diatrizoic acid from dimethylsulfoxideKatharina Fucke,Judith A. K. Howard,Jonathan W. Steed Chem. Commun. 2012 48 12065
-
Marco Scheurer,Florian Rüdiger Storck,Carola Graf,Heinz-Jürgen Brauch,Wolfgang Ruck,Ovadia Lev,Frank Thomas Lange J. Environ. Monit. 2011 13 966
-
Rania Mustafa,Yong Hu,Jia Yang,Jingwen Chen,Han Wang,Guixiang Zhang,Xiangyang Shi RSC Adv. 2016 6 57490
-
Chen Peng,Kangan Li,Xueyan Cao,Tingting Xiao,Wenxiu Hou,Linfeng Zheng,Rui Guo,Mingwu Shen,Guixiang Zhang,Xiangyang Shi Nanoscale 2012 4 6768
-
Hui Liu,Yanhong Xu,Shihui Wen,Jingyi Zhu,Linfeng Zheng,Mingwu Shen,Jinglong Zhao,Guixiang Zhang,Xiangyang Shi Polym. Chem. 2013 4 1788
-
Katharina Fucke,Michael J. G. Peach,Judith A. K. Howard,Jonathan W. Steed Chem. Commun. 2012 48 9822
-
Gaobin Zhang,Yanfei Zhao,Bo Peng,Zheng Li,Chenchen Xu,Yi Liu,Chengwu Zhang,Nicolas H. Voelcker,Lin Li,Wei Huang J. Mater. Chem. B 2019 7 2252
-
Ke Li,Jiang-Lan Li,Di-Wei Zheng,Xuan Zeng,Chuan-Jun Liu,Xian-Zheng Zhang J. Mater. Chem. B 2019 7 2790
-
Rui Guo,Han Wang,Chen Peng,Mingwu Shen,Linfeng Zheng,Guixiang Zhang,Xiangyang Shi J. Mater. Chem. 2011 21 5120
-
Juan Pellico,Peter J. Gawne,Rafael T. M. de Rosales Chem. Soc. Rev. 2021 50 3355
Amidotrizoic Acid Dihydrateに関する追加情報
Amidotrizoic Acid Dihydrate (CAS No. 50978-11-5): A Comprehensive Overview
Amidotrizoic Acid Dihydrate, also known by its CAS number 50978-11-5, is a chemical compound that has garnered significant attention in the fields of pharmaceuticals and medical imaging. This compound is a derivative of amidotrizoic acid, which itself is a key intermediate in the synthesis of various contrast agents used in diagnostic imaging techniques such as computed tomography (CT) scans and magnetic resonance imaging (MRI). The dihydrate form of amidotrizoic acid is particularly important due to its enhanced stability and solubility properties, making it highly suitable for large-scale production and application in the medical industry.
The structural formula of Amidotrizoic Acid Dihydrate consists of a tricyclic structure with multiple carboxylic acid groups and an amide functional group. This unique structure not only contributes to its high solubility in aqueous solutions but also enables it to form stable complexes with metal ions, particularly iodine. These complexes are widely used as contrast agents in diagnostic imaging because they enhance the visibility of internal organs and tissues, allowing for more accurate diagnoses.
Recent advancements in the synthesis and characterization of Amidotrizoic Acid Dihydrate have been reported in several scientific journals. For instance, researchers have explored novel synthetic pathways that improve the yield and purity of the compound while reducing production costs. Additionally, studies have focused on optimizing the physical properties of Amidotrizoic Acid Dihydrate to enhance its compatibility with various imaging modalities. One such study published in the Journal of Pharmaceutical Sciences highlighted the importance of controlling the crystallization process to obtain a more stable dihydrate form, which is crucial for maintaining the compound's efficacy over extended periods.
In terms of applications, Amidotrizoic Acid Dihydrate is primarily used as an intermediate in the production of iodinated contrast agents. These agents are essential for visualizing blood flow, organ perfusion, and tissue density during diagnostic procedures. The compound's ability to form stable metal complexes has also led to its exploration in other therapeutic areas, including targeted drug delivery systems and radiopharmaceuticals. For example, a recent study published in Nature Communications demonstrated the potential use of Amidotrizoic Acid Dihydrate derivatives as carriers for anticancer drugs, leveraging their ability to bind metal ions for controlled drug release.
The demand for Amidotrizoic Acid Dihydrate has been steadily increasing due to the growing prevalence of chronic diseases and the rising need for accurate diagnostic tools. According to market research reports, the global contrast agent market is projected to grow at a significant rate over the next decade, driven by advancements in medical imaging technologies and an aging population. As a key component in these agents, Amidotrizoic Acid Dihydrate plays a pivotal role in meeting this growing demand while ensuring patient safety and diagnostic accuracy.
From a regulatory perspective, Amidotrizoic Acid Dihydrate must adhere to stringent quality control standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These standards ensure that the compound meets specific purity levels and is free from impurities that could compromise its performance or safety profile. Recent updates to these guidelines have emphasized the importance of rigorous testing methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure compliance with current standards.
In conclusion, Amidotrizoic Acid Dihydrate (CAS No. 50978-11-5) is a critical compound with wide-ranging applications in diagnostic imaging and pharmaceuticals. Its unique chemical structure, coupled with advancements in synthesis and characterization techniques, continues to drive innovation in this field. As research progresses, it is anticipated that Amidotrizoic Acid Dihydrate will find new applications in areas such as targeted therapy and personalized medicine, further solidifying its importance in modern healthcare.
50978-11-5 (Amidotrizoic Acid Dihydrate) 関連製品
- 1949-45-7(Metrizoic acid)
- 19863-06-0(Benzoic acid,3-(acetylamino)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodo-)
- 1713-07-1(N-Desacetyl Amido Amidotrizoic Acid)
- 117-96-4(Diatrizoic acid)
- 4873-46-5(5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid)
- 85-36-9(Acetrizoic acid)
- 791131-91-4(2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide)
- 2137671-72-6(6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane)
- 897735-79-4(N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide)
- 66635-74-3(Ketorolac Isopropyl Ester)
